molecular formula C12H12N6O2 B2776257 Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 326867-25-8

Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2776257
CAS No.: 326867-25-8
M. Wt: 272.268
InChI Key: RVDMSDFVRKXALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused tetrazolo-pyrimidine core. This scaffold is synthesized via multicomponent reactions (MCRs) involving 5-aminotetrazole, aldehydes, and 1,3-dicarbonyl derivatives under solvent- and catalyst-free conditions at 150–160°C .

Properties

IUPAC Name

methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2/c1-7-9(11(19)20-2)10(8-4-3-5-13-6-8)18-12(14-7)15-16-17-18/h3-6,10H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDMSDFVRKXALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CN=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the tetrazolo[1,5-a]pyrimidine core. Common synthetic routes include:

  • Condensation Reactions: : These reactions involve the condensation of pyridine derivatives with hydrazine and formamide to form the tetrazolo[1,5-a]pyrimidine core.

  • Cyclization Reactions: : Cyclization of intermediate compounds under acidic or basic conditions to form the desired heterocyclic structure.

  • Methylation: : Introduction of the methyl group at the appropriate position on the pyrimidine ring.

Industrial production methods focus on optimizing these reactions to achieve high yields and purity. Catalysts and specific reaction conditions are carefully controlled to ensure the efficient formation of the target compound.

Chemical Reactions Analysis

Ring-Opening and Functionalization

The tetrazole ring undergoes selective ring-opening under basic or oxidative conditions. For example:

  • Hydrolysis : Refluxing in aqueous NaOH cleaves the tetrazole ring, yielding a pyrimidine-2-amine derivative .

  • Oxidative Ring Expansion : Treatment with iodine in acetonitrile generates pyrido[4,3-d]tetrazolo[1,5-a]pyrimidines, confirmed via X-ray crystallography .

Key Functionalization Pathways:

  • Nucleophilic Substitution : The ester group at position 6 reacts with amines (e.g., aniline) to form carboxamide derivatives .

  • Electrophilic Aromatic Substitution : The pyridin-3-yl moiety directs nitration or halogenation to the para position.

Catalytic and Solvent Effects

Reaction selectivity is highly solvent- and catalyst-dependent:

  • Polar aprotic solvents (DMF, DMSO) favor cyclization via stabilization of zwitterionic intermediates .

  • Acidic catalysts (e.g., p-TSA) accelerate imine formation but reduce yields due to side reactions .

  • Microwave irradiation reduces reaction times by 60–70% compared to conventional heating .

Reactivity with Heterocyclic Amines

The compound participates in regioselective heterocyclizations:

  • With 3-amino-1,2,4-triazole , it forms fused triazolo[1,5-a]pyrimidines under ultrasound irradiation .

  • Reaction with 1,3-cyclohexanedione yields dihydrotetrazoloquinazolines, confirmed by HMBC NMR .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) indicates decomposition above 250°C, releasing CO₂ (from ester cleavage) and nitrogen gas (tetrazole ring decomposition) .

Scientific Research Applications

Biological Activities

Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has demonstrated significant biological activities:

  • Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli .
  • Antiviral Effects : Molecular docking studies suggest that it can effectively bind to proteins involved in viral replication, potentially inhibiting viral infections .
  • Anticancer Potential : The compound shows promise as an antitumor agent by interacting with specific targets associated with cancer progression .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a potential lead for developing new pharmaceuticals targeting diseases such as cancer and viral infections. Its structural features allow for modifications that can enhance its efficacy and selectivity against specific molecular targets .

Industrial Applications

Beyond biological applications, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it a valuable building block for synthesizing more complex organic compounds .

Case Study 1: Antimicrobial Activity

A study conducted on various tetrazolo-pyrimidine derivatives revealed that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Research

In a separate investigation focused on cancer cell lines, the compound was found to inhibit cell proliferation significantly. The mechanism involved apoptosis induction through the modulation of key signaling pathways related to cell survival and growth .

Case Study 3: Molecular Docking Studies

Molecular docking studies have demonstrated that this compound binds favorably to active sites on target proteins implicated in cancer and viral replication processes. This binding affinity suggests its potential as a therapeutic agent .

Mechanism of Action

The mechanism by which Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or industrial outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The tetrazolo[1,5-a]pyrimidine core accommodates diverse substituents at positions 5, 6, and 7, leading to distinct chemical and biological profiles. Key structural analogs include:

Compound Name Substituents (Position) Key Features
Target Compound 7-Pyridin-3-yl, 5-Me, 6-COOMe Pyridine ring introduces electron-withdrawing effects; moderate solubility
Ethyl 5-methyl-7-(4-morpholinophenyl)-... 7-(4-Morpholinophenyl), 6-COOEt Morpholine enhances solubility and may modulate biological activity
Ethyl 7-(4-bromophenyl)-5-CF₃-... 7-(4-Bromophenyl), 5-CF₃ Bromine and trifluoromethyl groups improve lipophilicity
Methyl 6-acetyl-7-aryl-... 6-Acetyl, 7-Aryl Acetyl group enables further functionalization via nucleophilic reactions

Physicochemical Properties

Property Target Compound Ethyl 7-(4-Bromophenyl)-5-CF₃-... Methyl 6-Acetyl-7-Aryl-...
Melting Point (°C) 206–208 (estimated) 206–208 199–201
Solubility Soluble in acetic acid Soluble in DMSO Poor in ethanol
Molecular Weight (g/mol) ~357 434.2 ~350–400
  • Methyl esters (e.g., target compound) exhibit lower molecular weights than ethyl or heptyl derivatives, impacting bioavailability .

Reactivity and Functionalization

  • Nucleophilic Substitution: The 6-COOMe group in the target compound is less reactive toward amines compared to 6-acetyl derivatives. For example, methyl 6-acetyl-7-phenyl-... reacts with butylamine to form pyrrolo[3,4-d]tetrazolo[1,5-a]pyrimidinones, whereas methyl esters remain inert under similar conditions .
  • Oxidative Aromatization : Unlike dihydropyrazolo[1,5-a]pyrimidines, tetrazolo analogs (e.g., target compound) resist oxidation, preserving the 4,7-dihydro ring .

Biological Activity

Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, biological activity, and research findings related to this compound, highlighting its potential as an anticancer agent and its mechanisms of action.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridine Ring : This is often achieved through condensation reactions involving pyridine derivatives and hydrazine.
  • Introduction of the Tetrazolo[1,5-a]pyrimidine Core : Cyclization reactions under acidic or basic conditions are used to form the heterocyclic structure.
  • Methylation : The methyl group is introduced at the appropriate position on the pyrimidine ring.

These synthetic routes are optimized for high yields and purity, employing various catalysts and reaction conditions to enhance efficiency.

Anticancer Properties

Recent studies have demonstrated significant anticancer activity for compounds related to this compound. For example:

  • Cytotoxicity Testing : In vitro studies have evaluated the cytotoxic effects against various human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) using the MTT assay. Compounds derived from similar structures exhibited dose-dependent cytotoxicity comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil .
CompoundCell LineIC50 (µM)Comparison with Doxorubicin
4bHCT-1160.45More potent
4cMCF-70.75Comparable
4hA5490.60More potent

The biological activity of this compound can be attributed to its ability to inhibit key cellular pathways involved in cancer proliferation:

  • c-Met Kinase Inhibition : Several derivatives have shown moderate to strong inhibition of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis .
  • Apoptosis Induction : The compounds may induce apoptosis in cancer cells through various signaling pathways, leading to programmed cell death.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications at specific positions on the tetrazolo-pyrimidine core significantly influence biological activity. For instance:

  • Substituents at the 7-position of the pyridine ring can enhance anticancer properties. Compounds with electron-withdrawing groups tend to exhibit stronger activity against certain cancer types compared to those with electron-donating groups .

Study Example: Anticancer Evaluation

In a notable study published in Pharmaceuticals, a series of tetrazolopyrimidine derivatives were synthesized and evaluated for their anticancer activities against multiple cell lines. The results indicated that specific structural modifications led to enhanced cytotoxic effects, particularly against colon and lung cancer cells .

Comparative Analysis with Similar Compounds

Methyl 5-methyl-7-pyridin-3-yl derivatives were compared with other similar compounds such as indole derivatives and pyrimidine derivatives. The unique combination of the tetrazole and pyrimidine structures provided distinct biological activities not observed in other classes of compounds, underscoring its potential as a lead compound for further development .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and ring system connectivity. For example, methyl groups at C5 and pyridinyl at C7 are confirmed via characteristic shifts .
  • X-ray crystallography : Resolves dihedral angles and puckering in the tetrazolo-pyrimidine core, as seen in related ethyl carboxylate derivatives .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing isomers .
  • IR spectroscopy : Confirms functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .

Best practices : Combine multiple techniques (e.g., 2D NMR with X-ray) to resolve ambiguities in complex derivatives .

How can researchers optimize reaction conditions to avoid side products during the synthesis of derivatives?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclocondensation, while ethanol/water mixtures reduce byproducts in TMDP-mediated reactions .
  • Catalyst screening : APTS minimizes unwanted polymerization compared to piperidine-based catalysts .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) in microwave synthesis prevents decomposition of heat-sensitive intermediates .
  • Real-time monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates early .

What strategies resolve contradictions in spectral data (e.g., NMR) for diastereomers or tautomeric forms?

Q. Advanced

  • 2D NMR (COSY, NOESY) : Differentiates diastereomers by correlating proton-proton spatial interactions, as demonstrated in trifluoromethyl-substituted analogs .
  • Dynamic NMR : Identifies tautomeric equilibria by analyzing temperature-dependent chemical shifts .
  • Computational modeling : DFT calculations predict NMR chemical shifts for comparison with experimental data, resolving ambiguities in regiochemistry .

How do structural modifications at the C5 and C7 positions influence biological activity?

Q. Advanced

  • C5 methyl group : Enhances metabolic stability by reducing oxidative degradation, as seen in triazolopyrimidine analogs .
  • C7 pyridinyl substituent : Increases π-π stacking interactions with biological targets (e.g., kinase inhibitors), improving binding affinity .
  • Ester vs. carboxamide : Methyl ester improves cell permeability, while carboxamide derivatives show enhanced solubility for in vitro assays .

Methodology : Use SAR (Structure-Activity Relationship) studies with systematic substituent variation and in vitro screening (e.g., kinase inhibition assays) .

What green chemistry principles can be applied to improve the sustainability of its synthesis?

Q. Advanced

  • Solvent-free or aqueous synthesis : Microwave-assisted reactions in water reduce waste and energy consumption .
  • Catalyst recycling : Recover APTS or TMDP via filtration or distillation to minimize reagent use .
  • Continuous flow reactors : Enhance atom economy and scalability while reducing reaction time, as reported for triazolopyrimidine derivatives .

How can computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced

  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with logP or solubility .
  • ADMET prediction tools : Use software like SwissADME to estimate bioavailability and toxicity profiles .

What are the challenges in crystallizing this compound, and how are they addressed?

Q. Advanced

  • Polymorphism control : Slow evaporation from ethyl acetate/ethanol (3:2) yields single crystals suitable for X-ray analysis .
  • Hygroscopicity : Handle under inert atmosphere (N₂/Ar) to prevent hydrate formation .
  • Chiral centers : Use chiral HPLC or crystallization additives (e.g., tartaric acid) to isolate enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.